An In-depth Technical Guide to 6-Chloro-2,3-difluorotoluene
An In-depth Technical Guide to 6-Chloro-2,3-difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 6-Chloro-2,3-difluorotoluene in Synthetic Chemistry
6-Chloro-2,3-difluorotoluene, a halogenated aromatic compound, presents itself as a potentially valuable, yet sparsely documented, building block in the landscape of medicinal and agrochemical research. Its unique substitution pattern—a chlorine atom and two vicinal fluorine atoms on a toluene core—suggests a nuanced reactivity profile. The presence of fluorine atoms is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This guide synthesizes the currently available information on 6-Chloro-2,3-difluorotoluene, provides expert insights into its likely properties based on analogous structures, and outlines a logical framework for its handling and potential application.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of any research endeavor. 6-Chloro-2,3-difluorotoluene is identified by the following key parameters:
| Identifier | Value |
| CAS Number | 1208077-23-9[1] |
| Molecular Formula | C₇H₅ClF₂[1] |
| Molecular Weight | 162.57 g/mol [1] |
| Synonyms | 1-Chloro-3,4-difluoro-2-methylbenzene, 2,3-Difluoro-6-chlorotoluene[1] |
Molecular Structure Identifiers:
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InChI: InChI=1S/C7H5ClF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3[1]
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InChIKey: XSXTVWMCENIWEP-UHFFFAOYSA-N[1]
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SMILES: CC1=C(Cl)C=CC(F)=C1F
The structure, featuring a chlorinated and difluorinated toluene, suggests that it is likely soluble in common organic solvents while possessing limited aqueous solubility, a common characteristic of halogenated aromatic hydrocarbons.[1]
Physicochemical Properties: An Expert Assessment in the Absence of Published Data
As of the latest literature review, specific experimental data on the physical properties of 6-Chloro-2,3-difluorotoluene are not publicly available. This is not uncommon for novel or specialized chemical intermediates. However, for the purpose of experimental planning, we can infer a probable range of properties by examining closely related analogs. This comparative analysis is a cornerstone of practical laboratory work.
The table below presents data for structurally similar compounds. The selection of these analogs is based on the presence of the toluene core and varying halogen substitutions, providing a logical framework for estimating the properties of 6-Chloro-2,3-difluorotoluene.
Table of Physical Properties for Analogous Compounds:
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2,3-Difluorotoluene | 3828-49-7 | 128.12 | 119-121 | 1.096 (at 25°C) |
| 2,6-Difluorotoluene | 443-84-5 | 128.12 | 112[2] | 1.13[2] |
| 2-Chloro-6-fluorotoluene | 443-83-4 | 144.57 | 154-156[3] | Not Available |
| 2,6-Dichlorotoluene | 118-69-4 | 161.03 | 198[4] | 1.269 (at 20°C)[4] |
| 6-Bromo-2,3-difluorotoluene | 847502-81-2 | 207.02 | 182.7 (Predicted)[5] | 1.588 (Predicted)[5] |
Analysis and Predicted Properties for 6-Chloro-2,3-difluorotoluene:
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Boiling Point: Based on the trend observed, increasing halogenation and molecular weight correlates with a higher boiling point. The boiling point of 6-Chloro-2,3-difluorotoluene (MW: 162.57) is likely to be higher than that of 2-Chloro-6-fluorotoluene (154-156 °C) and lower than 2,6-Dichlorotoluene (198 °C). A reasonable estimate would be in the range of 170-190 °C .
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Density: The density is expected to be greater than water, likely in the range of 1.2-1.4 g/mL , following the trend of increasing density with heavier halogen substitution.
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Physical State: At room temperature, it is expected to be a liquid.
It is imperative for any researcher using this compound to perform their own characterization to determine these properties definitively before scaling up any reaction.
Safety and Handling: A Proactive Approach
Inferred Hazards:
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Flammability: Many related chlorotoluenes and fluorotoluenes are flammable liquids.[6] It should be treated as a flammable liquid and kept away from ignition sources.
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Toxicity and Irritation: Halogenated toluenes are often harmful if inhaled or come into contact with skin.[6] They can cause skin and eye irritation.
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Environmental Hazard: These compounds can be toxic to aquatic life with long-lasting effects.[6]
Recommended Handling Protocol:
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Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not release into the environment.
Potential Synthetic Pathway and Applications
The primary application of 6-Chloro-2,3-difluorotoluene is likely as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The specific arrangement of its functional groups allows for a variety of subsequent chemical transformations.
A plausible synthetic route to 6-Chloro-2,3-difluorotoluene could start from a more readily available precursor, such as 2,3-difluorotoluene. The following diagram illustrates a hypothetical, yet chemically sound, synthetic workflow.
Caption: Hypothetical synthesis of 6-Chloro-2,3-difluorotoluene.
Conclusion: A Call for Further Characterization
6-Chloro-2,3-difluorotoluene represents a chemical entity with significant potential, primarily as a bespoke intermediate for creating novel bioactive molecules. This guide provides a comprehensive overview based on the limited available data and expert analysis of analogous compounds. The clear data gaps in its physical and toxicological properties underscore the need for thorough experimental characterization by any laboratory intending to use this compound. Such foundational work is critical for ensuring safe handling, designing efficient synthetic processes, and ultimately unlocking the full potential of this promising chemical building block.
References
Sources
- 1. CAS 1208077-23-9: 1-Chloro-3,4-difluoro-2-methylbenzene [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
- 4. 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-BROMO-2,3-DIFLUOROTOLUENE CAS#: 847502-81-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
